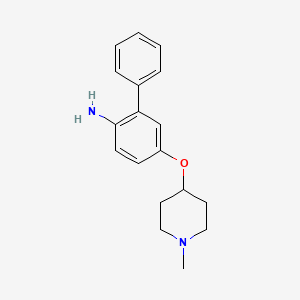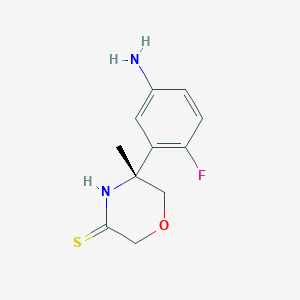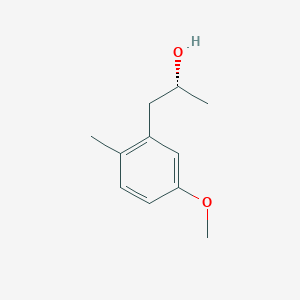
Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-: is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with a secondary alcohol functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)- typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxy-2-methylbenzaldehyde.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding secondary alcohol.
Chiral Resolution: The racemic mixture of the secondary alcohol is then subjected to chiral resolution techniques, such as enzymatic resolution or chromatography, to isolate the (2R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)- may involve:
Large-Scale Grignard Reaction: Utilizing automated reactors to perform the Grignard reaction on a large scale.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance the efficiency and yield of the chiral resolution process.
Purification: Employing advanced purification methods, such as high-performance liquid chromatography (HPLC), to obtain the pure (2R)-enantiomer.
化学反応の分析
Types of Reactions
Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-: undergoes various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The ketone can be reduced back to the secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of 5-methoxy-2-methylacetophenone.
Reduction: Regeneration of Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-: has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various products.
作用機序
The mechanism by which Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)- exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes and signaling mechanisms.
類似化合物との比較
Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-: can be compared with other similar compounds, such as:
(2S)-1-(5-methoxy-2-methylphenyl)propan-2-ol: The enantiomer of the compound, which may have different biological activities and properties.
1-(5-methoxy-2-methylphenyl)ethanol:
5-methoxy-2-methylbenzyl alcohol: A structurally related compound with a primary alcohol group instead of a secondary alcohol.
The uniqueness of Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)- lies in its chiral nature and the specific arrangement of functional groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC名 |
(2R)-1-(5-methoxy-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H16O2/c1-8-4-5-11(13-3)7-10(8)6-9(2)12/h4-5,7,9,12H,6H2,1-3H3/t9-/m1/s1 |
InChIキー |
NCFRFBOXIPIYAO-SECBINFHSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)OC)C[C@@H](C)O |
正規SMILES |
CC1=C(C=C(C=C1)OC)CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(2-Methyl-propane-2-sulfinylamino)-ethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B8316241.png)
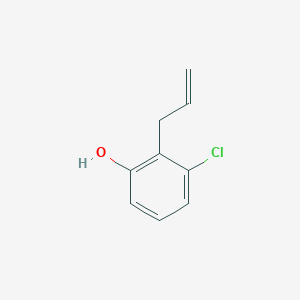
![Spiro[2.3]hexan-5-amine 2,2,2-trifluoroacetate](/img/structure/B8316250.png)
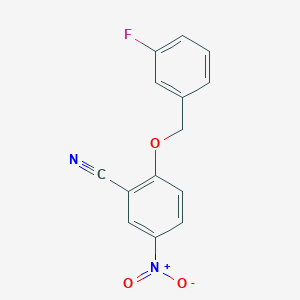
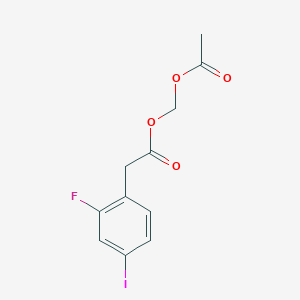
![{3-Bromothieno[2,3-b]pyridin-2-yl}methanol](/img/structure/B8316268.png)
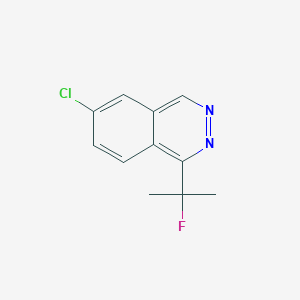
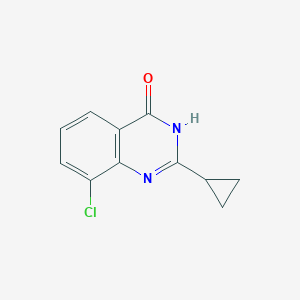
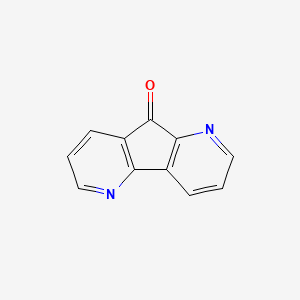
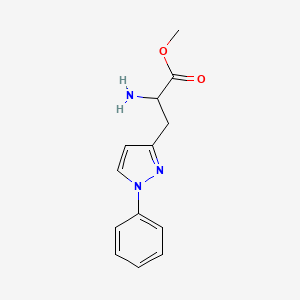
![6-Methoxy-2,3-dihydro-benzo[1,4]dioxin-5-yl-boronic acid](/img/structure/B8316311.png)
